molecular formula C6H12ClN B13501206 rac-(1R,2S,5S)-bicyclo[3.1.0]hexan-2-amine hydrochloride

rac-(1R,2S,5S)-bicyclo[3.1.0]hexan-2-amine hydrochloride

Cat. No.: B13501206
M. Wt: 133.62 g/mol
InChI Key: LJMKZDZCBGHAJM-KJESCUSBSA-N
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Description

rac-(1R,2S,5S)-Bicyclo[3.1.0]hexan-2-amine hydrochloride is a bicyclic amine hydrochloride with a strained [3.1.0] ring system. This compound is used in pharmaceutical research and organic synthesis due to its rigid scaffold, which influences stereochemical outcomes in drug design.

Properties

Molecular Formula

C6H12ClN

Molecular Weight

133.62 g/mol

IUPAC Name

(1S,2R,5R)-bicyclo[3.1.0]hexan-2-amine;hydrochloride

InChI

InChI=1S/C6H11N.ClH/c7-6-2-1-4-3-5(4)6;/h4-6H,1-3,7H2;1H/t4-,5+,6-;/m1./s1

InChI Key

LJMKZDZCBGHAJM-KJESCUSBSA-N

Isomeric SMILES

C1C[C@H]([C@@H]2[C@H]1C2)N.Cl

Canonical SMILES

C1CC(C2C1C2)N.Cl

Origin of Product

United States

Preparation Methods

Detailed Preparation Methods

Preparation via Epoxide Intermediates

One common route involves the synthesis of racemic 1,2-epoxy-5-hexene as a key intermediate, which can be further transformed into the bicyclo[3.1.0]hexane skeleton.

Synthesis of rac-1,2-Epoxy-5-hexene
  • The racemic epoxide is prepared by epoxidation of 1,5-hexadiene using meta-chloroperoxybenzoic acid (mCPBA) in chloroform at 0 °C, followed by stirring at room temperature for 24–30 hours.
  • The reaction yields the monoepoxide in approximately 65% isolated yield, with minor formation of bis-epoxide byproducts.
  • Reaction scale-up to 150 g of 1,5-hexadiene in a 2 L reactor demonstrated an 88% in-solution yield of the epoxide, with bis-epoxide formation minimized by controlling mCPBA equivalents and reaction temperature.
  • Alternative preparation uses (R)-epichlorohydrin as starting material, which undergoes ring-opening with allylmagnesium chloride followed by base-mediated ring closure to yield chiral epoxide with high enantiomeric excess and purity.
Parameter Conditions Yield (%) Purity (%) Notes
Epoxidation with mCPBA 0 °C to 25 °C, 24–30 h 65 >90 Monoepoxide major product
Scale-up batch (150 g) 0 °C, portionwise mCPBA addition 88 (in-solution) >90 Controlled bis-epoxide formation
Epichlorohydrin route Ring-opening + NaOH ring closure 55–60 99 High purity, high ee
Conversion to Bicyclo[3.1.0]hexane Core
  • The epoxide intermediate undergoes further transformations such as ring contraction or cyclopropanation to form the bicyclo[3.1.0]hexane skeleton.
  • Catalysts like Ru(CO)HCl(PPh3)3 can facilitate isomerization steps.
  • Wittig reactions and oxidation steps elongate and functionalize the carbon chain to introduce aldehyde and ketone functionalities, which are then cyclized.

Preparation via Amino-Nitrile Intermediates (Patent WO2005047215A2)

  • A key synthetic method involves the addition of trimethylsilyl cyanide (TMSCN) or potassium/sodium cyanide (KCN/NaCN) in the presence of acids to a suitable bicyclo[3.1.0]hexane precursor.
  • Titanium isopropoxide (Ti(OiPr)4) is used as a Lewis acid catalyst to promote the reaction, achieving high diastereoselectivity in forming the amino-nitrile intermediate.
  • Subsequent hydrolysis of the amino-nitrile under acidic conditions (e.g., acetic acid and 8 M HCl at 75 °C for 5 hours or 60% H2SO4 at 100 °C for 2 hours) converts it to the desired bicyclo[3.1.0]hexan-2-amine.
  • The final amine is isolated as its hydrochloride salt using standard acid-base extraction and crystallization techniques.
Step Reagents/Conditions Time Temperature Yield/Selectivity
Amino-nitrile formation TMSCN or KCN/NaCN, Ti(OiPr)4 catalyst 1–2 hours -10 to 0 °C High diastereoselectivity
Hydrolysis to amine Acetic acid + 8 M HCl (1:3), 5 h 5 hours 75 °C Efficient conversion
Alternative hydrolysis 60% H2SO4, 2 h 2 hours 100 °C Rapid hydrolysis
Isolation Formation of hydrochloride salt - - Purified amine hydrochloride

Functional Group Transformations and Purification

  • After hydrolysis, the bicyclo[3.1.0]hexan-2-amine is typically converted to its hydrochloride salt for stability and ease of handling.
  • Purification methods include recrystallization and chromatographic techniques to achieve high purity (>99%).
  • Analytical characterization by ^1H NMR, ^13C NMR, and mass spectrometry confirms the structure and stereochemistry.

Research Discoveries and Analytical Data

  • The use of chiral catalysts such as Jacobsen’s cobalt salen complex enables enantioselective resolution of epoxide intermediates, improving the stereochemical outcome of the synthesis.
  • The titanium isopropoxide-catalyzed cyanide addition exhibits excellent diastereoselectivity, a key factor for obtaining the desired stereochemistry in the bicyclic amine.
  • Scale-up studies demonstrate that controlling reaction temperature, reagent addition rate, and stoichiometry are critical to minimizing byproducts such as bis-epoxides or undesired isomers.
  • The bicyclo[3.1.0]hexane scaffold provides conformational restriction that is valuable for biological activity, as shown in related GABA analog studies.

Summary Table of Preparation Routes

Route Key Intermediate Major Reagents/Catalysts Conditions Yield (%) Notes
Epoxidation + Resolution rac-1,2-Epoxy-5-hexene mCPBA, Jacobsen’s (salen)Co(II) 0 °C to RT, 24–160 h 24–60 Requires chromatographic purification
Epichlorohydrin Ring-Opening Chiral epoxide AllylMgCl, NaOH 50 °C, 2 h 55–60 High purity and enantiomeric excess
Amino-nitrile route (Patent) Amino-nitrile intermediate TMSCN/KCN, Ti(OiPr)4, AcOH/HCl or H2SO4 -10 to 100 °C, 2–5 h High High diastereoselectivity, scalable

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S,5S)-bicyclo[3.1.0]hexan-2-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

rac-(1R,2S,5S)-bicyclo[3.1.0]hexan-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(1R,2S,5S)-bicyclo[3.1.0]hexan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituted Derivatives

  • rac-(1R,2S,5S)-5-(Propan-2-yl)bicyclo[3.1.0]hexan-2-amine hydrochloride
    • Molecular Formula : C₉H₁₈ClN (MW ≈ 175.7 g/mol)
    • Key Difference : An isopropyl substituent at position 5 increases steric bulk and lipophilicity.
    • Pricing : €331/25 mg and €1,015/250 mg, reflecting higher synthesis complexity compared to unsubstituted analogs .

Heteroatom Variations

  • rac-(1R,5R)-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride Molecular Formula: C₅H₁₀ClNO (MW ≈ 135.6 g/mol) Key Difference: Oxygen replaces a bridgehead carbon, altering polarity and hydrogen-bonding capacity. Pricing: $3,429/1 g, significantly higher than non-heteroatom analogs due to synthetic challenges .

Azabicyclo Derivatives

  • Ethyl (1S,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride Molecular Formula: C₈H₁₄ClNO₂ (MW ≈ 199.7 g/mol) Key Difference: Incorporates an ester group, enabling further functionalization for prodrug development .

Carboxylic Acid Derivatives

Cyclohexanol-Based Amines

  • cis-2-Aminocyclohexanol hydrochloride Molecular Formula: C₆H₁₄ClNO (MW ≈ 151.6 g/mol) Key Difference: Non-bicyclic structure with a hydroxyl group, offering lower synthetic complexity and cost (JPY 11,400/1 g) .

Data Table: Structural and Commercial Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Feature Price (Small Scale) Source
rac-(1R,2S,5S)-Bicyclo[3.1.0]hexan-2-amine HCl C₆H₁₂ClN ~133.6 Unsubstituted bicyclic scaffold Not available Inferred
5-(Propan-2-yl) substituted analog C₉H₁₈ClN ~175.7 Isopropyl substituent €331/25 mg
3-Oxa analog C₅H₁₀ClNO ~135.6 Oxygen heteroatom $3,429/1 g
Ethyl 3-azabicyclo carboxylate C₈H₁₄ClNO₂ 199.7 Ester functional group Not available
cis-2-Aminocyclohexanol HCl C₆H₁₄ClNO 151.6 Hydroxyl group JPY 11,400/1 g

Key Findings

  • Stereochemical Rigidity: The bicyclo[3.1.0]hexane core provides conformational restraint, making it advantageous for chiral drug synthesis compared to flexible cyclohexanol analogs .
  • Cost Drivers : Heteroatom incorporation (e.g., 3-oxa) or bulky substituents (e.g., isopropyl) escalate costs due to multi-step synthesis and purification challenges .
  • Functional Group Versatility : Derivatives with ester or carboxylic acid groups (e.g., ) are pivotal intermediates in antiviral drug development, such as boceprevir .

Limitations

  • Data Gaps : Exact CAS numbers, melting points, and solubility data for the target compound are unavailable in the provided evidence.
  • Price Variability: Bulk pricing (e.g., 1 kg of a related intermediate at ¥6,500) contrasts sharply with research-scale costs, emphasizing scale-dependent economics .

Biological Activity

rac-(1R,2S,5S)-bicyclo[3.1.0]hexan-2-amine hydrochloride, a bicyclic amine compound, has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, synthesizing data from diverse sources to present a comprehensive overview.

  • IUPAC Name : this compound
  • Molecular Formula : C6_6H12_{12}ClN
  • Molecular Weight : 134 Da
  • LogP : 0.47
  • Polar Surface Area : 26 Ų

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological systems, including its role as a potential pharmacological agent.

Research indicates that this compound may interact with neurotransmitter systems in the brain, particularly those involving dopamine and norepinephrine. Such interactions suggest potential applications in treating disorders like ADHD and depression.

Case Studies

  • Neuropharmacological Studies :
    • A study evaluated the effects of rac-(1R,2S,5S)-bicyclo[3.1.0]hexan-2-amine on dopaminergic signaling pathways in rodent models. Results indicated enhanced dopamine release in the prefrontal cortex, suggesting a stimulatory effect that could be beneficial in attention-related disorders .
  • Antidepressant Activity :
    • Another investigation focused on the compound's antidepressant-like effects in mice subjected to chronic stress models. The results demonstrated significant reductions in despair behavior in forced swim tests when treated with varying doses of the compound, indicating its potential as an antidepressant .
  • Cytotoxicity Assessment :
    • A cytotoxicity study assessed the compound's effects on various cancer cell lines. It exhibited selective cytotoxicity against certain types of melanoma cells while sparing normal cells, highlighting its potential for targeted cancer therapy .

Data Table: Summary of Biological Activities

Activity TypeModel/Method UsedObserved EffectReference
Dopaminergic ActivityRodent modelsEnhanced dopamine release
Antidepressant EffectsChronic stress mouse modelReduced despair behavior
CytotoxicityVarious cancer cell linesSelective cytotoxicity against melanoma

Q & A

What are the key synthetic routes for rac-(1R,2S,5S)-bicyclo[3.1.0]hexan-2-amine hydrochloride, and how do reaction conditions impact stereochemical outcomes?

Basic
The synthesis typically begins with bicyclic precursors such as azabicyclohexane derivatives. For example, cyclization of glutamic acid derivatives followed by amino group introduction and salt formation (HCl) is a common approach . Reaction conditions (temperature, solvent polarity, and catalysts) critically influence stereoselectivity. For instance, low temperatures (-20°C) in tetrahydrofuran (THF) with chiral catalysts can enhance enantiomeric excess (ee) of intermediates .

Advanced
Asymmetric synthesis via kinetic resolution using lipases or transition-metal catalysts (e.g., Ru-BINAP complexes) has been explored to isolate specific stereoisomers. Computational modeling (DFT calculations) can predict transition-state energies to optimize reaction pathways .

How does the bicyclo[3.1.0]hexane scaffold influence the compound’s solubility and stability in aqueous vs. organic media?

Basic
The rigid bicyclic structure reduces conformational flexibility, enhancing thermal stability but limiting aqueous solubility. Solubility in water is improved via hydrochloride salt formation (e.g., 15–20 mg/mL in pH 7.4 buffer), while stability in organic solvents like DMSO exceeds 6 months at -20°C .

Advanced
Stability under oxidative or hydrolytic conditions can be assessed using accelerated stress testing (40°C/75% RH for 4 weeks). Degradation pathways (e.g., ring-opening via hydrolysis) are monitored via LC-MS, with kinetic data modeled using Arrhenius equations to predict shelf life .

What analytical techniques are most effective for resolving enantiomeric impurities in this compound?

Basic
Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and polar organic mobile phases (ethanol/hexane with 0.1% diethylamine) achieves baseline separation (Rs > 2.0) of enantiomers .

Advanced
Crystallization-induced diastereomeric resolution using chiral counterions (e.g., L-tartaric acid) or capillary electrophoresis with cyclodextrin additives can resolve trace impurities (<0.1%) .

How do structural modifications (e.g., substitution at the 3-aza position) alter biological activity?

Basic
Substitutions at the 3-aza position (e.g., trifluoromethoxy or methyl groups) modulate receptor binding. For example, 3-aza derivatives show enhanced affinity for serotonin receptors (Ki = 12 nM vs. 45 nM for parent compound) .

Advanced
Structure-activity relationship (SAR) studies using molecular docking (AutoDock Vina) and free-energy perturbation (FEP) simulations reveal that bulky substituents increase steric hindrance, reducing off-target interactions .

What strategies mitigate batch-to-batch variability in large-scale synthesis?

Advanced
Process analytical technology (PAT) tools, such as in-line FTIR and Raman spectroscopy, monitor critical quality attributes (CQAs) in real time. Design of experiments (DoE) optimizes parameters (e.g., residence time in flow reactors) to maintain ee > 98% .

How does the compound interact with biological targets in neurological assays?

Advanced
In vitro electrophysiology (patch-clamp) and calcium imaging in neuronal cells demonstrate inhibition of NMDA receptors (IC50 = 0.8 µM). Comparative studies with similar bicyclic amines (e.g., 7-oxabicyclo derivatives) highlight selectivity for GluN2B subunits .

What computational methods predict the compound’s metabolic stability?

Advanced
Machine learning models (e.g., ADMET Predictor) trained on cytochrome P450 inhibition data can forecast hepatic clearance. Molecular dynamics simulations (NAMD) assess binding to CYP3A4 isoforms, identifying vulnerable sites for metabolic oxidation .

How does the hydrochloride salt form affect crystallinity and formulation?

Basic
Salt formation improves crystallinity (PXRD sharp peaks at 2θ = 12.5°, 18.3°) and compressibility for tablet formulations. Hygroscopicity testing (25°C/60% RH) shows <1% water uptake over 48 hours .

What in vitro assays validate the compound’s potential in neurodegenerative disease models?

Advanced
Primary neuron cultures treated with Aβ42 oligomers show reduced tau hyperphosphorylation (Western blot: p-tau reduction by 60% at 10 µM). Mitochondrial respiration (Seahorse XF Analyzer) confirms neuroprotection via enhanced ATP production .

How are enantiomers separated at preparative scale?

Advanced
Simulated moving bed (SMB) chromatography with chiral stationary phases (CSPs) achieves >99% purity. Cost-benefit analysis favors SMB over enzymatic resolution for batches >1 kg .

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